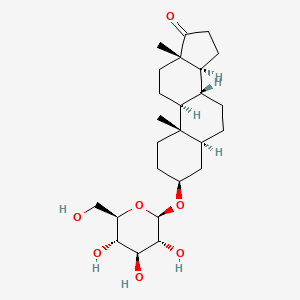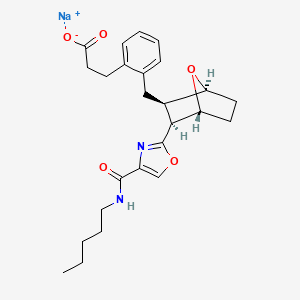
Ifetroban sodium
概要
説明
Ifetroban sodium is a potent and selective thromboxane receptor antagonist . It has been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .
Synthesis Analysis
This compound has been synthesized using various methods. The synthesis process involves the use of a variety of chemical reactions and techniques . The synthesis of Ifetroban has been described in detail in several scientific papers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molar mass of 440.540 g·mol −1 . The molecular formula is C25H32N2O5 . The structure includes a variety of functional groups, including carbonyl, amine, and oxazolyl groups .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions. A stability-indicating reverse phase high performance liquid chromatography technique was developed for the quantification of Ifetroban . The drug is exposed to various degradation conditions like acidic and basic hydrolysis, oxidation, and exposure to ultra-violet light and temperature (dry heat) and the degraded samples were analyzed by the developed method .
Physical And Chemical Properties Analysis
This compound has a variety of physical and chemical properties. It is a white to beige powder that is soluble in water . The drug has been analyzed using a variety of techniques, including high performance liquid chromatography .
科学的研究の応用
Thromboxane and Prostaglandin H2 Receptor Antagonism
Ifetroban sodium is known for its role as a thromboxane A2/prostaglandin H2 receptor antagonist. These receptors are implicated in various physiological processes, including platelet activation, vascular contraction, and thrombosis. By inhibiting these receptors, this compound exhibits anti-thrombotic, anti-hypertensive, and anti-asthmatic activities. It also plays a role in disrupting cancer metastasis by reducing platelet stickiness, which is utilized by cancer cells to spread throughout the body (Definitions, 2020).
Pharmacokinetics and Pharmacodynamics
This compound has been extensively studied for its chemistry, pharmacokinetics, and pharmacodynamics. These studies have revealed its efficacy in reversing the effects of thromboxane A2- and prostaglandin H2-mediated processes. Clinical and animal studies have shown its application in conditions like hypertension, myocardial ischemia, stroke, and thrombosis. Its effects on isolated vascular tissue and platelets have also been documented, providing insights into its therapeutic potential (Rosenfeld, Grover & Stier, 2006).
Analytical Techniques
Significant work has been done to develop and validate analytical methods for this compound. This includes the development of a rapid and precise reverse-phase Ultra Performance Liquid Chromatography (UPLC) method. This method allows for the effective analysis of this compound in its pure form and in formulations, enhancing the study of its purity, stability, solubility, and interaction with pharmaceutical excipients (Pandilla et al., 2020).
Pharmacokinetics in Various Species
The pharmacokinetics, bioavailability, and disposition of ifetroban have been characterized across different species including rats, dogs, monkeys, and humans. This research has contributed to understanding its absorption, distribution, metabolism, and excretion, which are crucial for its application in various therapeutic areas (Dockens et al., 2000).
Application in Chronic Venous Ulcer Healing
Ifetroban has been studied as a potential adjunctive treatment for chronic venous ulcers. However, studies have shown that there is no significant difference between placebo and ifetroban in this application, indicating its limited effectiveness in this particular area (Varatharajan et al., 2016).
Role in Duchenne Muscular Dystrophy
Ifetroban has shown promise in reducing coronary artery dysfunction in a mouse model of Duchenne Muscular Dystrophy (DMD). This research highlights its potential therapeutic implications in improving cardiovascular function in DMD (Mitchell et al., 2021).
作用機序
Safety and Hazards
将来の方向性
Ifetroban sodium is currently being studied in Phase II clinical trials for the treatment of Duchenne Muscular Dystrophy . The drug is also being evaluated for its potential use in the treatment of other conditions, including cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and idiopathic pulmonary fibrosis .
特性
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156715-37-6 | |
| Record name | Ifetroban sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFETROBAN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



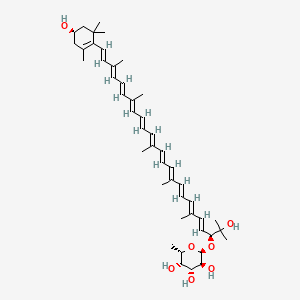
![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)

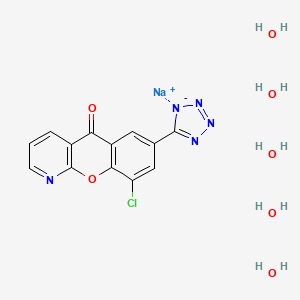
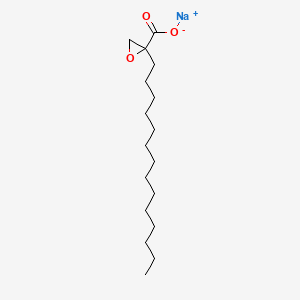



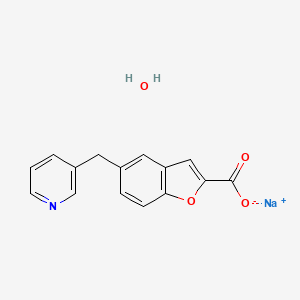
![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)


